
8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” typically involves multi-step organic reactions. Common starting materials might include aromatic amines and diketones. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert the imino group to an amine group.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Medicine
The compound might exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene Derivatives: Compounds with similar azulene structures.
Imino Compounds: Molecules containing imino groups.
Diphenyl Compounds: Compounds with diphenyl groups.
Uniqueness
What sets “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” apart is its unique combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84996-82-7 |
|---|---|
Molekularformel |
C19H12N6O2 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
11-imino-6,10-diphenyl-2,4,6,8,10-pentazatricyclo[5.4.1.04,12]dodeca-1(12),2,7-triene-5,9-dione |
InChI |
InChI=1S/C19H12N6O2/c20-16-14-15-17(22-18(26)24(16)12-7-3-1-4-8-12)25(13-9-5-2-6-10-13)19(27)23(15)11-21-14/h1-11,20H |
InChI-Schlüssel |
VMNIDIPUQIDOEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=N)C3=C4C(=NC2=O)N(C(=O)N4C=N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




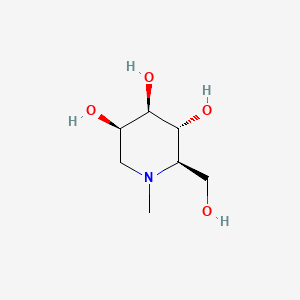
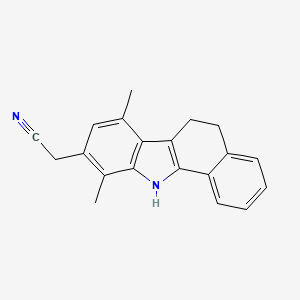

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
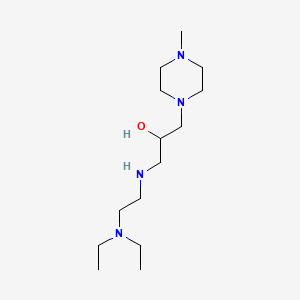
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
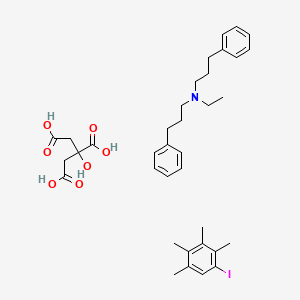

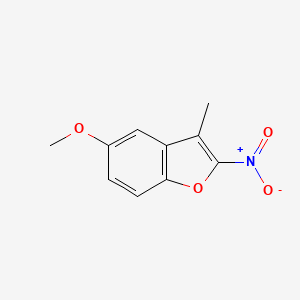

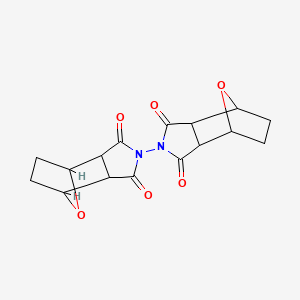
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)
